Camonsertib
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Overview
Description
Camonsertib is a selective oral inhibitor of ataxia telangiectasia and Rad3-related kinase. This compound has demonstrated efficacy in tumors with DNA damage response gene deficiencies. It is primarily investigated for its potential in treating advanced solid tumors with specific genetic mutations .
Preparation Methods
The preparation of camonsertib involves synthetic routes that include the use of various reagents and conditions. While detailed synthetic routes are proprietary, the compound is typically synthesized through a series of chemical reactions that ensure its purity and efficacy. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Camonsertib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Camonsertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA damage response pathways.
Biology: Investigated for its role in cellular processes involving DNA repair.
Medicine: Explored as a potential treatment for various cancers, particularly those with DNA damage response deficiencies.
Industry: Utilized in the development of targeted cancer therapies
Mechanism of Action
Camonsertib exerts its effects by inhibiting the ataxia telangiectasia and Rad3-related kinase, a critical protein in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets and pathways involved include the DNA damage checkpoint and replication stress response .
Comparison with Similar Compounds
Camonsertib is compared with other similar compounds such as:
Lunresertib: A first-in-class oral small molecule inhibitor of PKMYT1 kinase.
Debio 0123: An oral WEE1 inhibitor.
This compound is unique due to its high selectivity and potency as an ataxia telangiectasia and Rad3-related kinase inhibitor, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
2417489-10-0 |
---|---|
Molecular Formula |
C21H26N6O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(1R,5S)-3-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[3,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C21H26N6O3/c1-13-12-29-7-6-26(13)19-8-17(21(28)9-14-2-3-15(10-21)30-14)16-11-23-27(20(16)24-19)18-4-5-22-25-18/h4-5,8,11,13-15,28H,2-3,6-7,9-10,12H2,1H3,(H,22,25)/t13-,14-,15+,21?/m1/s1 |
InChI Key |
YIHHYCIYAIVQKX-YNOVCBQDSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(C[C@H]6CC[C@@H](C5)O6)O |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CC6CCC(C5)O6)O |
Origin of Product |
United States |
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